molecular formula C16H33N4Na3O12S4 B028232 trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate CAS No. 100037-69-2

trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate

Cat. No.: B028232
CAS No.: 100037-69-2
M. Wt: 670.7 g/mol
InChI Key: FPDACHMSOMILQI-UHFFFAOYSA-K
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Description

1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) is a zwitterionic buffer that belongs to the group of ethanesulfonic acid buffer series. It was first introduced by Good et al. and is commonly used in biological and biochemical research due to its non-toxic nature and stability . The compound is known for its ability to maintain a stable pH in various biological applications, including cell culture and tissue fixation for electron microscopy .

Mechanism of Action

Target of Action

Instead, it is used as a buffering agent in biochemistry and molecular biology . Its primary role is to maintain a stable pH in a biological system, which is crucial for many biochemical reactions.

Mode of Action

As a buffering agent, PIPES sesquisodium salt works by absorbing or releasing protons (H+ ions) to resist changes in pH. It has a pKa near the physiological pH, making it useful in cell culture work .

Result of Action

The primary result of PIPES sesquisodium salt’s action is the maintenance of a stable pH in the system where it is used. This stability is crucial for the proper functioning of many biological and biochemical processes, including enzymatic reactions, protein folding, and cell culture growth .

Action Environment

The efficacy and stability of PIPES sesquisodium salt can be influenced by environmental factors such as temperature and the presence of other ions. It has an effective buffering range of 6.1 - 7.5 . It is also important to note that PIPES sesquisodium salt is not very water-soluble but will solubilize in 0.5 M NaOH .

Biochemical Analysis

Biochemical Properties

PIPES sesquisodium salt plays a crucial role in biochemical reactions. It is predominantly used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . It is soluble in water and has a pH range of 6.1-7.5

Cellular Effects

The effects of PIPES sesquisodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is critical for many cellular processes

Molecular Mechanism

The molecular mechanism of action of PIPES sesquisodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is critical for many biochemical reactions

Temporal Effects in Laboratory Settings

It is known that PIPES sesquisodium salt is a stable compound with a melting point of 300°C .

Chemical Reactions Analysis

1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) has a wide range of scientific research applications:

Properties

IUPAC Name

trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDACHMSOMILQI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N4Na3O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142888
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100037-69-2
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
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trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
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trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
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trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
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trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
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trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate

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